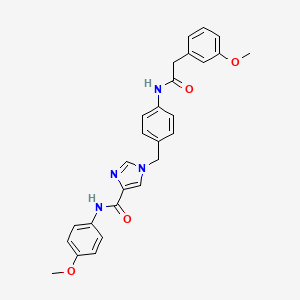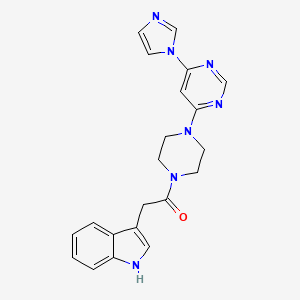
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of pyridin-2-one, featuring a piperazine ring, which is known for its biological activity and versatility in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is the serotonin (5-HT) reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound interacts with the serotonin reuptake transporter, inhibiting its function . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonin signaling.
Pharmacokinetics
The compound A20, a derivative of this compound, has been shown to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability and effectiveness as a therapeutic agent.
Result of Action
In vivo studies of the compound A20 have shown that it can potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This results in a reduction of immobility times in the rat forced swimming test (FST), a common measure of antidepressant efficacy .
Biochemical Analysis
Biochemical Properties
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have serotonin (5-HT) reuptake inhibitory activity . This suggests that it could interact with the serotonin transporter (SERT), a protein that plays a crucial role in the reuptake of serotonin from the synaptic cleft .
Cellular Effects
The cellular effects of this compound are largely tied to its interaction with the serotonin system. By inhibiting the reuptake of serotonin, it can increase the concentration of this neurotransmitter in the synaptic cleft, potentially influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin transporter, thereby inhibiting the reuptake of serotonin . This leads to an increased concentration of serotonin in the synaptic cleft, which can then bind to and activate serotonin receptors, leading to various downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable in human liver microsomes, suggesting good pharmacokinetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperazin-1-yl-1H-pyridin-2-one derivatives typically involves the reaction of pyridin-2-one with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a serotonin reuptake inhibitor.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares a similar structure but with a phenyl group attached to the piperazine ring.
1-(4-(Piperazin-1-yl)butyl)pyridin-2(1H)-one: Another derivative with a butyl group instead of a phenyl group.
Uniqueness
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is unique due to its specific combination of the piperazine and pyridin-2-one structures, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit serotonin reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-piperazin-1-yl-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.BrH/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVVHDAKBXFTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=C2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-18-1 |
Source


|
| Record name | 4-(piperazin-1-yl)pyridin-2-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2468558.png)
![2-(2,4-Dichlorophenoxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2468559.png)


![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)







![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2468576.png)
